molecular formula C11H21N3O B13526937 3-(2-Ethoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine

3-(2-Ethoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine

Cat. No.: B13526937
M. Wt: 211.30 g/mol
InChI Key: XRDNPRYMBNPGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-ethoxyethyl hydrazine with 1-methyl-4-propyl-3-oxobutan-1-amine in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere, often using solvents like ethanol or methanol, and requires heating to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

3-(2-Ethoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine
  • 3-(2-Butoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine
  • 3-(2-Ethoxyethyl)-1-ethyl-4-propyl-1h-pyrazol-5-amine

Uniqueness

3-(2-Ethoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine is unique due to its specific substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

5-(2-ethoxyethyl)-2-methyl-4-propylpyrazol-3-amine

InChI

InChI=1S/C11H21N3O/c1-4-6-9-10(7-8-15-5-2)13-14(3)11(9)12/h4-8,12H2,1-3H3

InChI Key

XRDNPRYMBNPGPL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1CCOCC)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.